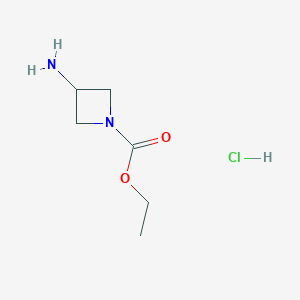

Ethyl 3-aminoazetidine-1-carboxylate hydrochloride

Overview

Description

Ethyl 3-aminoazetidine-1-carboxylate hydrochloride (EAACH) is an important compound in organic synthesis and medicinal chemistry. It is a compound derived from the amino acid L-alanine and is classified as a heterocyclic compound. EAACH is a white, crystalline solid with a melting point of 168-171°C and a boiling point of 240-242°C. EAACH has a molecular weight of 181.6 g/mol and a molecular formula of C6H10ClNO2. EAACH has been used in various scientific research applications and is known for its versatility and stability in a variety of conditions.

Scientific Research Applications

Synthesis of Fluoroalkylated Compounds

One notable application involves the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines, which undergoes ring-chain isomerisation. This process is facilitated by the cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amino compounds, including ethyl 3-aminopyrazole-4-carboxylate and ethyl 5-aminoimidazole-4-carboxylate hydrochloride. Such transformations highlight the compound's versatility in synthesizing polyfluoroalkylated structures, potentially useful in medicinal chemistry and material sciences (Goryaeva et al., 2009).

Building Blocks in Medicinal Chemistry

Another significant application is in medicinal chemistry, where ethyl 3-aminoazetidine-1-carboxylate hydrochloride serves as a building block for creating new cyclic fluorinated beta-amino acids, such as 3-fluoroazetidine-3-carboxylic acid. These compounds are highly valued for their potential in drug development, offering novel pathways for synthesizing pharmacologically active molecules (Van Hende et al., 2009).

Conformationally Restricted Beta-Amino Esters

Further research demonstrates the compound's utility in developing N-protected alkyl 3-aminoazetidine-2-carboxylic esters. This approach offers a new class of conformationally restricted beta-amino esters, showcasing the compound's application in synthesizing biologically interesting molecules. Such esters could have implications for drug design, highlighting the structural versatility and potential biological relevance of ethyl 3-aminoazetidine-1-carboxylate hydrochloride-derived products (Kiss et al., 2007).

Cascade Synthesis of Isoxazolidine Derivatives

An efficient cascade synthesis of ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives showcases another application. This method, starting from diethyl 2-(ethoxymethylene)malonate, tolerates a wide range of amines, producing highly functionalized isoxazolidine derivatives. These derivatives are expected to play a significant role in organic synthesis and medicinal chemistry, further emphasizing the compound's importance in facilitating diverse chemical reactions (Li et al., 2017).

properties

IUPAC Name |

ethyl 3-aminoazetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-2-10-6(9)8-3-5(7)4-8;/h5H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKVCDCRZVSKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-aminoazetidine-1-carboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)

![{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1448360.png)

![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)

![3-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1448372.png)

![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline hydrochloride](/img/structure/B1448376.png)